molecular formula C11H14Br2O B3166434 1-Bromo-4-((5-bromopentyl)oxy)benzene CAS No. 91130-83-5

1-Bromo-4-((5-bromopentyl)oxy)benzene

Cat. No.: B3166434
CAS No.: 91130-83-5
M. Wt: 322.04 g/mol
InChI Key: HHHWYJFWDIOPQF-UHFFFAOYSA-N
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Description

1-Bromo-4-((5-bromopentyl)oxy)benzene is a chemical compound that belongs to the class of bromobenzene derivatives. It is characterized by the presence of a bromine atom attached to a benzene ring, with an additional bromopentyl group linked through an ether bond. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-((5-bromopentyl)oxy)benzene typically involves the reaction of 4-bromophenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in ethanol and heated to 80°C for 16 hours under a nitrogen atmosphere . The general reaction scheme is as follows:

[ \text{4-Bromophenol} + \text{1,5-Dibromopentane} \xrightarrow{\text{K}_2\text{CO}_3, \text{EtOH}, 80°C, 16h} \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-((5-bromopentyl)oxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Electrophilic Aromatic Substitution: Bromine with iron(III) bromide as a catalyst for bromination; sulfuric acid and nitric acid for nitration.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of phenols, ethers, or amines.

    Electrophilic Aromatic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of the corresponding hydrocarbons.

Scientific Research Applications

1-Bromo-4-((5-bromopentyl)oxy)benzene is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms involving brominated compounds.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Bromo-4-((5-bromopentyl)oxy)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In electrophilic aromatic substitution, the benzene ring acts as an electron-rich site for electrophiles to attack, forming a cationic intermediate that is stabilized by resonance .

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: Consists of a benzene ring with a single bromine atom.

    1-Bromo-5-phenylpentane: Similar in structure but lacks the ether linkage.

Uniqueness

1-Bromo-4-((5-bromopentyl)oxy)benzene is unique due to its dual bromine atoms and ether linkage, which provide distinct reactivity and versatility in synthetic applications. Its structure allows for a wide range of chemical modifications, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

1-bromo-4-(5-bromopentoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2O/c12-8-2-1-3-9-14-11-6-4-10(13)5-7-11/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHWYJFWDIOPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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